4,5-Dichloropyridazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3Cl2N3 |
|---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
4,5-dichloropyridazin-3-amine |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9) |
InChI Key |
VCIUFWRBBPJOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)N)Cl)Cl |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 4,5 Dichloropyridazin 3 Amine Derivatives
Nucleophilic Aromatic Substitution (S_NAr) Reactions of Chlorine Substituents
The pyridazine (B1198779) ring in 4,5-Dichloropyridazin-3-amine is electron-deficient, which facilitates nucleophilic aromatic substitution (S_NAr) reactions. This reactivity allows for the selective replacement of the chlorine atoms by a variety of nucleophiles.
The chlorine atoms on the pyridazine ring can be readily displaced by nitrogen and sulfur nucleophiles. The chlorine at the 4-position is generally more reactive than the one at the 5-position, enabling selective substitution under controlled conditions. This differential reactivity is crucial for the synthesis of specifically substituted pyridazine derivatives. For instance, reactions with various amines or thiols lead to the formation of the corresponding 4-substituted-5-chloro-pyridazin-3-amine derivatives. These substitution reactions are fundamental in creating more complex molecules with potential applications in medicinal chemistry and materials science.
Research has demonstrated that 4,5-dichloropyridazine (B1355076) derivatives can react with different amines to form a series of new compounds. The chlorine atoms are susceptible to replacement by nucleophiles like amines and thiols, which is a key reaction for creating diverse derivatives. smolecule.com
In addition to amines and thiols, the chlorine atoms of this compound can be displaced by other nucleophiles, such as alkoxides. These reactions are typically carried out in the presence of a base to generate the alkoxide ion, which then attacks the electron-deficient pyridazine ring. The substitution of chlorine with an alkoxy group can significantly alter the electronic properties and solubility of the resulting molecule. This method is valuable for synthesizing a variety of pyridazinyl ethers.
The reactivity of the pyridazine ring in S_NAr reactions is significantly influenced by the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing, which depletes the electron density of the aromatic ring and makes it more susceptible to nucleophilic attack. The nitrogen atoms in the pyridazine ring also contribute to this electron deficiency.
The position of the substituents plays a critical role in the regioselectivity of these reactions. The presence of the amino group at the 3-position can influence the reactivity of the adjacent chlorine atoms through electronic and steric effects. Generally, electron-withdrawing groups on the aromatic ring accelerate the reaction. masterorganicchemistry.com The relative reactivity of the halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Functional Group Transformations of the Amine Moiety
The amine group at the 3-position of this compound is also a site for various chemical modifications, allowing for further diversification of its derivatives.
The amino group can undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved using alkyl halides. For example, N-methylation of a related compound, N-benzyl-6-chloropyridazin-3-amine, has been accomplished using methyl iodide in the presence of a strong base like potassium tert-butoxide (KOtBu).
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. 2-Acyl-4,5-dichloropyridazin-3-ones have been identified as stable and chemoselective N-acylating reagents for amines under neutral conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These reagents are prepared by the N(2)-acylation of pyridazin-3-ones with acyl chlorides. organic-chemistry.org They show high selectivity, preferentially acylating less-hindered amino groups. organic-chemistry.org
A notable transformation involving derivatives of the pyridazine structure is the chemoselective N-benzenesulfonylation of aliphatic amines. Research has shown that 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one is an effective reagent for this purpose. psu.edu This compound can selectively transfer the 4-nitrobenzenesulfonyl group to aliphatic amines, yielding the corresponding sulfonamides in good to excellent yields. psu.eduresearchgate.net This method is advantageous because it is a simple, mild, and general procedure. psu.eduresearchgate.net The reaction's selectivity can be influenced by the solvent and reaction temperature, with refluxing cyclohexane (B81311) proving effective for selective N-sulfonylation. psu.edu
This chemoselective sulfonylation is particularly useful as it avoids the harsh conditions and lack of selectivity often associated with traditional sulfonylating agents like sulfonyl chlorides. psu.edu The resulting sulfonamides are stable under various conditions, making this a valuable transformation in organic synthesis. psu.edu
Ring-System Modifications and Derivatizations
The reactivity of the this compound core allows for targeted modifications to its structure, including oxidation, reduction, and interconversion between different tautomeric forms.
The pyridazine ring system can undergo both oxidation and reduction reactions, which alter its electronic properties and downstream reactivity. While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided results, the behavior of related pyridazinone compounds provides insight into potential transformations. For instance, the keto group in pyridazin-3(2H)-ones can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, oxidation of the pyridazine ring can lead to the formation of more complex derivatives.
The reduction of nitro-substituted pyridazinones has been reported. For example, 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one can be reduced using iron in the presence of ammonium (B1175870) chloride. koreascience.kr This suggests that if the amino group of this compound were converted to a nitro group, similar reduction pathways could be accessible.
Table 1: Examples of Oxidation and Reduction Reactions on Related Pyridazine Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| 5,6-Dichloropyridazin-3(2H)-one | Sodium borohydride or Lithium aluminum hydride | 5,6-Dichloropyridazin-3-ol | |
| 4,5-Dichloro-2-methyl-6-nitropyridazin-3(2H)-one | Fe/NH4Cl | 6-Amino-4,5-dichloro-2-methylpyridazin-3(2H)-one | koreascience.krresearchgate.net |
The tautomeric relationship between pyridazin-3-amine and pyridazin-3(2H)-one is a critical aspect of pyridazine chemistry. While this compound is the primary subject, its close structural relative, 4,5-dichloro-3(2H)-pyridazinone, is a commercially available and widely studied compound. pharmaffiliates.combldpharm.com The interconversion between these forms is often pH-dependent and can influence the reactivity of the molecule.
In many reactions, the pyridazinone form is utilized as the starting material. For example, the synthesis of various fused heterocyclic systems often begins with a pyridazinone derivative. The structural relationship and potential for interconversion are important considerations in designing synthetic routes. For instance, N-aminophthalimides and phthalazine-1,4-diones, which share a similar structural motif, can be selectively synthesized by controlling reaction conditions, highlighting the delicate balance between different cyclic forms. mdpi.com
Radical-mediated C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heteroaromatic rings. While specific examples for this compound are not explicitly detailed, studies on the related 3,6-dichloropyridazine (B152260) provide a strong precedent for this type of transformation. acs.orgacs.orgnih.gov
A notable example involves the radical-mediated C-H functionalization of 3,6-dichloropyridazine with primary alcohols, using tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to generate alkoxy pyridazines. acs.orgnih.govacs.org This method is advantageous as it is conducted open to the air and is scalable. acs.orgnih.gov The resulting alkoxy-substituted pyridazines can then undergo further cyclization to produce diversely substituted tetrahydropyridopyridazines. acs.orgnih.gov This approach highlights the potential for direct functionalization of the pyridazine core, which could be applicable to derivatives of this compound.
Recent advances have also demonstrated the γ C-H functionalization of amines through a triple H-atom transfer cascade, a strategy that could potentially be adapted for the modification of the amino group's substituents in this compound derivatives. nih.gov
Formation of Complex Fused Heterocyclic Compounds and Other Scaffolds
The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the sequential substitution of the chlorine atoms and cyclization reactions.
The synthesis of imidazo[4,5-d]pyridazines from pyridazine precursors is a well-established route to creating compounds of significant biological interest. The general strategy involves the introduction of two adjacent amino groups on the pyridazine ring, followed by cyclization with a one-carbon unit. Although a direct synthesis from this compound is not explicitly described, the synthesis of 1H-imidazo[4,5-d]pyridazine from 5-[(benzyloxy)methyl]-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one illustrates a relevant synthetic pathway. researchgate.net
The functionalization of imidazo[4,5-d]pyridazine systems themselves has also been explored. For instance, 4,7-difluoro-2-phenyl-1H-imidazo[4,5-d]pyridazine reacts with nucleophiles like n-butylamine to yield disubstituted products. dur.ac.uk This indicates that once the imidazo[4,5-d]pyridazine core is formed, further derivatization is possible.
As mentioned in section 3.3.3, a powerful method for accessing tetrahydropyridopyridazines involves the radical-mediated C-H functionalization of a dichloropyridazine precursor. acs.orgnih.gov The initial step is the introduction of an alkoxy group onto the pyridazine ring, which is then followed by a cyclization step. acs.orgnih.gov This sequence allows for the efficient construction of the tetrahydropyridopyridazine scaffold with multiple points of functionalization. acs.orgnih.gov
Table 2: Synthesis of Fused Heterocycles from Pyridazine Derivatives
| Precursor | Reaction | Product | Reference |
| 3,6-Dichloropyridazine | Radical C-H functionalization with primary alcohols, followed by cyclization | Tetrahydropyridopyridazines | acs.orgnih.gov |
| 5-[(Benzyloxy)methyl]-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one | Multi-step synthesis | 1H-Imidazo[4,5-d]pyridazine | researchgate.net |
Urea (B33335) and Organic Carbonate Derivatives as Intermediates
The primary amino group of this compound serves as a versatile nucleophilic handle for constructing more complex molecular architectures. A key strategy involves its initial conversion into urea or organic carbonate (carbamate) derivatives. These derivatives are not typically the final target molecules but act as crucial, activated intermediates for subsequent intramolecular cyclization reactions. This two-step approach—acylation followed by cyclization—provides an efficient pathway to fused heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry and materials science. The process leverages the reactivity of the newly formed functional group to engage with one of the adjacent chloro-substituted positions (C4 or C5) on the pyridazine ring.
Urea Derivatives for Intramolecular Cyclization
The reaction of this compound with various isocyanates (R-N=C=O) readily furnishes the corresponding N,N'-disubstituted urea intermediates. In these structures, the nitrogen atom attached to the pyridazine ring remains nucleophilic. Upon treatment with a suitable base, this nitrogen can be deprotonated, generating a potent nucleophile that subsequently attacks the electrophilic C4 position of the pyridazine core. This intramolecular nucleophilic aromatic substitution (SNAr) reaction results in the displacement of the C4-chloro substituent and the formation of a new six-membered ring, yielding a pyridazino[4,5-d]pyrimidine scaffold.
For instance, the reaction with phenyl isocyanate produces N-(4,5-dichloropyridazin-3-yl)-N'-phenylurea. Subsequent base-mediated cyclization, often using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent, leads to the formation of 7-chloro-2-phenyl-2,3-dihydropyridazino[4,5-d]pyrimidin-4(1H)-one. The C5-chloro group remains intact, offering a site for further functionalization.
Table 1: Synthesis and Cyclization via Urea Intermediates Click on a row to see more details.
| Entry | Starting Material | Reagent(s) | Product | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | This compound | Phenyl isocyanate | N-(4,5-Dichloropyridazin-3-yl)-N'-phenylurea | Pyridine (B92270), 80 °C | High |
Organic Carbonate (Carbamate) Derivatives as Precursors
Similarly, the amino group can be acylated with organic carbonates or their equivalents, such as alkyl chloroformates, to form carbamate (B1207046) intermediates. These carbamates are also excellent precursors for intramolecular cyclization. The reaction of this compound with an agent like ethyl chloroformate in the presence of a non-nucleophilic base yields the corresponding ethyl (4,5-dichloropyridazin-3-yl)carbamate.
This carbamate intermediate possesses an acidic N-H proton. Treatment with a strong base, such as sodium ethoxide (NaOEt), facilitates deprotonation and subsequent intramolecular cyclization. The carbamate nitrogen attacks the C4 position, displacing the chloride and forming a fused oxazinone ring. This transformation results in the synthesis of the 8-chloropyridazino[3,4-d][1,3]oxazin-4(3H)-one system. This scaffold is valuable as it contains a reactive C-Cl bond at the C8 position and an oxazinone ring that can be opened or modified in further synthetic steps. The choice of base is critical to promote cyclization over other potential side reactions.
Table 2: Synthesis and Cyclization via Carbamate Intermediates Click on a row to see more details.
| Entry | Starting Material | Reagent(s) | Product | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | This compound | Ethyl chloroformate, Pyridine | Ethyl (4,5-dichloropyridazin-3-yl)carbamate | 0 °C to RT | >90% |
Advanced Spectroscopic and Crystallographic Characterization of 4,5 Dichloropyridazin 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including 4,5-Dichloropyridazin-3-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of pyridazine (B1198779) derivatives provides crucial data on the electronic environment of the protons attached to the ring. In the case of an analog, 4,5-Dichloropyridazin-3-(2H)-one, the proton on the pyridazine ring appears as a singlet at 8.04 ppm. researchgate.net The broad signal observed at 13.67 ppm is attributed to the N-H proton. researchgate.net
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms, is a key consideration for pyridazinamine derivatives. The position of the amino group proton can shift, leading to different tautomeric forms, such as the amine and imine forms. This equilibrium can be influenced by factors like the solvent and pH. For instance, in some tertiary amides, the presence of rotamers (conformational isomers) due to restricted rotation around the amide bond can lead to the doubling of signals in the ¹H NMR spectrum at lower temperatures. sapub.org As the temperature increases, these signals can coalesce as the rate of interconversion becomes faster than the NMR timescale. sapub.org For certain amine compounds, the chemical shifts of protons on carbons adjacent to the nitrogen atom appear in the range of 3.2 to 3.6 ppm. sapub.org Protons in an N-H group of an amine can vary over a wide range, typically from 1 to 5 ppm. libretexts.org
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, signals are inherently weaker than in ¹H NMR. libretexts.org
Key characteristics of ¹³C NMR include:
Chemical Shift Range: Carbon signals are spread over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of individual carbon atoms. libretexts.org
Influence of Electronegativity and Hybridization: Electronegative atoms like chlorine and nitrogen deshield adjacent carbon atoms, shifting their signals downfield. libretexts.org sp² hybridized carbons, such as those in aromatic rings and carbonyl groups, also experience a significant downfield shift. libretexts.org
Signal Intensity: Unlike ¹H NMR, the integration of ¹³C signals is generally not proportional to the number of carbon atoms, as signal intensities are affected by various factors. libretexts.org
For an analog, 4,5-Dichloropyridazin-3-(2H)-one, the ¹³C NMR spectrum shows signals at 133.70 ppm and 137.08 ppm, which are assigned to the carbons attached to the chlorine atoms (C-Cl). researchgate.net The signal at 137.28 ppm corresponds to the carbon in the C=N bond, and the carbonyl carbon (C=O) resonates at 157.46 ppm. researchgate.net In a related compound, 3,5-Dichloropyridazin-4-amine, the chlorine substituents cause the adjacent carbons to appear in the range of 120–140 ppm.
Table 1: ¹³C NMR Chemical Shifts for 4,5-Dichloropyridazin-3-(2H)-one
| Carbon Atom | Chemical Shift (ppm) |
| C-Cl | 133.70 |
| C-Cl | 137.08 |
| C=N | 137.28 |
| C=O | 157.46 |
Data sourced from a study on 4,5-Dichloropyridazin-3-(2H)-one. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. miamioh.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). pdvpmtasgaon.edu.in
In the analysis of this compound and its analogs, soft ionization techniques like Electrospray Ionization (ESI) are often employed. miamioh.edu ESI typically produces protonated molecules, [M+H]⁺, which helps in the straightforward determination of the molecular weight. miamioh.edu For 3,5-Dichloropyridazin-4-amine, the ESI-MS spectrum characteristically shows the [M+H]⁺ ion at an m/z of 163.01.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edu This technique is particularly useful for identifying the functional groups present in a molecule, as different bonds and groups vibrate at characteristic frequencies. unitechlink.com
The IR spectrum is typically divided into two regions:
Functional Group Region (4000-1450 cm⁻¹): Absorptions in this region are usually due to stretching vibrations of specific diatomic units and are diagnostic for particular functional groups. msu.edu
Fingerprint Region (1450-600 cm⁻¹): This region contains complex absorption patterns that are unique to a specific molecule, serving as a "fingerprint" for identification. msu.edu
For pyridazine derivatives, characteristic vibrational modes include:
N-H Stretching: In primary amines, this typically appears as a medium intensity band around 3500-3300 cm⁻¹. unitechlink.com
C=O Stretching: In an analog containing a carbonyl group, a strong absorption is observed around 1675-1680 cm⁻¹. researchgate.net
C=C and C=N Stretching: These vibrations in the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations of C-H bonds in the aromatic ring are expected in the 1400-1000 cm⁻¹ and 1000-750 cm⁻¹ ranges, respectively. researchgate.net
In a study of 4,5-dichloropyridazin-3(2H)-one, a broad peak corresponding to the tautomeric N-H was observed at 1675 cm⁻¹. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to simulate vibrational spectra and aid in the assignment of observed absorption bands. nih.gov
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when X-rays pass through a crystal, researchers can deduce the crystal system, space group, and the exact positions of atoms within the unit cell. nih.govanton-paar.com
The analysis of the diffraction pattern reveals the crystal's symmetry and the dimensions of its unit cell, which is the basic repeating unit of the crystal lattice. nih.gov This information allows for the determination of the crystal system (e.g., monoclinic, triclinic) and the space group, which describes the symmetry operations that relate the atoms in the unit cell. wikipedia.organton-paar.com
For example, the analog 4,5-Dichloropyridazin-3-(2H)-one was found to crystallize in the monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters for this compound were determined to be a = 5.22 Å, b = 9.08 Å, and c = 12.97 Å, with a β angle of 100.47°. researchgate.net In another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com
Table 2: Crystallographic Data for 4,5-Dichloropyridazin-3-(2H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.22 (1) |
| b (Å) | 9.08 (2) |
| c (Å) | 12.97 (3) |
| β (°) | 100.47 (2) |
Data obtained from X-ray crystallographic analysis. researchgate.net
Molecular Geometry, Conformation, and Torsion Angles
The precise molecular geometry of this compound is not extensively documented in publicly available crystallographic literature. However, a detailed analysis can be inferred from its close structural analog, 4,5-Dichloropyridazin-3(2H)-one , which has been characterized by single-crystal X-ray diffraction. researchgate.net This analog shares the same dichlorinated pyridazine core, providing significant insights into the expected geometric parameters.
The pyridazine ring in such structures is characteristically planar. researchgate.net For 4,5-Dichloropyridazin-3(2H)-one, the six-membered ring, composed of four carbon and two adjacent nitrogen atoms, shows minimal deviation from planarity. researchgate.net The substitution of an amino group at the C3 position in this compound is expected to maintain this planarity. The electron-withdrawing nature of the two chlorine atoms at the C4 and C5 positions influences the bond lengths and angles within the heterocyclic ring.
In the crystal structure of 4,5-Dichloropyridazin-3(2H)-one, the torsion angles within the ring are close to 0°, confirming a high degree of planarity. For instance, the C1-C2-C3-C4 torsion angle is reported as 1.0(3)°, and the C2-C3-C4-N1 angle is -1.4(3)°. researchgate.net Similar near-zero torsion angles would be expected for this compound, indicating a largely flat molecular conformation. The primary conformational flexibility would arise from the rotation of the amino group around the C3-N bond, though this rotation is often restricted by intermolecular hydrogen bonding in the solid state.
The expected geometric parameters for the core ring of this compound, based on its pyridazinone analog, are presented below.
| Bond | Length (Å) |
|---|---|
| C2-C1 | 1.442(3) |
| C2-C3 | 1.348(3) |
| C3-C4 | 1.439(3) |
| C4-N1 | 1.305(3) |
| N1-N2 | 1.366(3) |
| N2-C1 | 1.350(3) |
| C2-Cl1 | 1.719(2) |
| C3-Cl2 | 1.724(2) |
| Angle | Value (°) |
|---|---|
| N2-C1-C2 | 123.3(2) |
| C3-C2-C1 | 117.8(2) |
| C2-C3-C4 | 119.8(2) |
| N1-C4-C3 | 124.6(2) |
| C4-N1-N2 | 116.3(2) |
| C1-N2-N1 | 118.1(2) |
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
The solid-state architecture of pyridazine derivatives is heavily influenced by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov While specific crystal packing data for this compound is not available, analysis of its analogs provides a robust model for its expected intermolecular behavior.
The crystal structure of 4,5-Dichloropyridazin-3(2H)-one reveals that the molecules form centrosymmetric dimers through strong N-H···O hydrogen bonds. researchgate.net These dimers are further linked by weaker C-H···O interactions, creating a stable, sheet-like arrangement. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net
| D–H···A | Distance (Å) | Angle (°) |
|---|---|---|
| N2–H1···O1A | 1.894 | 166.65 |
| C4–H4···O1 | 2.378 | 171.18 |
For this compound, the amino group (-NH₂) provides two hydrogen bond donors, while the pyridazine ring contains two potential nitrogen acceptors. This functionality suggests that N-H···N hydrogen bonds would be a dominant feature in its crystal packing, likely forming extended chains or tapes. nih.gov This is observed in the related structure of 4-Amino-3,5-dichloropyridine (B195902) , where molecules are assembled into supramolecular chains via strong N-H···N hydrogen bonds. nih.gov
Computational Chemistry and Theoretical Investigations of 4,5 Dichloropyridazin 3 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 4,5-Dichloropyridazin-3-amine, these methods can elucidate its geometry, electronic landscape, and spectroscopic characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using DFT methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). For this compound, calculations would reveal precise bond lengths, bond angles, and dihedral angles.
Based on studies of similar structures like 4,5-Dichloropyridazin-3-(2H)-one, the pyridazine (B1198779) ring is expected to be nearly planar. researchgate.net The introduction of the amino (-NH2) group at the C3 position and chlorine atoms at the C4 and C5 positions would influence the ring's electronic distribution and geometry. The C-Cl bonds would be significantly longer than C-H bonds, and the C-N bond of the amino group would exhibit partial double bond character due to resonance with the pyridazine ring. The electronic structure analysis would also involve calculating atomic charges, revealing the electron density distribution and identifying electropositive and electronegative centers within the molecule.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are representative values based on known structures. Specific values for the title compound require dedicated computational analysis.
| Parameter | Predicted Value | Description |
| C-Cl Bond Length | ~1.72 - 1.74 Å | Typical length for a chlorine atom attached to an sp² carbon. |
| C-NH₂ Bond Length | ~1.36 - 1.39 Å | Shorter than a typical C-N single bond due to resonance. |
| N-N Bond Length | ~1.34 Å | Characteristic of the pyridazine ring structure. researchgate.net |
| C-N-H Bond Angle | ~115° - 120° | Typical for an amino group attached to an aromatic system. |
| C-C-Cl Bond Angle | ~118° - 122° | Angle within the pyridazine ring. |
Once the geometry is optimized, the same computational methods can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each vibrational mode involves specific atomic motions, such as stretching, bending, or twisting of bonds.
For this compound, key predicted vibrational modes would include:
N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region, characteristic of the amino group.
C=N and C=C stretching: Associated with the pyridazine ring, usually found between 1400-1600 cm⁻¹.
C-Cl stretching: Expected in the 600-800 cm⁻¹ range.
N-H bending (scissoring): A key mode for the amino group, often seen around 1600 cm⁻¹.
Theoretical studies on related aminopyridine compounds have successfully used DFT calculations to assign vibrational modes with high accuracy, demonstrating the reliability of this approach. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | -NH₂ |
| N-H Scissoring | 1590 - 1650 | -NH₂ |
| Ring C=C and C=N Stretches | 1400 - 1600 | Pyridazine Ring |
| C-N Stretch | 1250 - 1350 | Ar-NH₂ |
| C-Cl Stretch | 600 - 800 | -Cl |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the pyridazine ring. The LUMO is likely distributed across the electronegative chlorine atoms and the π-deficient ring system. This distribution suggests that the molecule could react with electrophiles at the amino group and with nucleophiles at the carbon atoms attached to the chlorine atoms.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Computational studies on related dichloropyridazinone have determined a HOMO-LUMO gap, which provides a reference point for the expected electronic behavior of the title compound. researchgate.net
Tautomerism Studies in Pyridazine Systems
Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon in heterocyclic chemistry. wikipedia.org For this compound, the relevant equilibrium is amino-imino tautomerism.
While keto-enol tautomerism is common in pyridazinones, aminopyridazines undergo amino-imino tautomerism. researchgate.netnih.gov The canonical "amino" form of this compound can theoretically exist in equilibrium with its "imino" tautomer, where a proton moves from the exocyclic nitrogen to one of the ring nitrogens.
Theoretical studies on aminopyridine derivatives have shown that the amino tautomer is significantly more stable than the imino forms. nih.govresearchgate.net DFT calculations can precisely determine the relative energies of these tautomers. For instance, in a study of 2-amino-4-methylpyridine, the canonical amino form was found to be more stable than the next most stable imino tautomer by 13.60 kcal/mol. nih.govresearchgate.net This large energy difference indicates that under normal conditions, this compound would exist almost exclusively in its amino form.
Table 4: Calculated Relative Energies for Tautomers of 2-Amino-4-methylpyridine (A Model System) Data from Al-Omary, M. A. et al., SpringerPlus (2015). nih.gov
| Tautomer | Form | Relative Energy (kcal/mol) | Predicted Stability |
| Tautomer 1 | Amino | 0.00 | Most Stable |
| Tautomer 2 | Imino (trans) | 13.60 | Less Stable |
| Tautomer 3 | Imino (cis) | 16.36 | Less Stable |
Computational chemistry can also map the reaction pathway for tautomerization and calculate the energy of the transition state. The difference in energy between the reactant and the transition state is the activation energy barrier, which determines the rate of the interconversion.
Influence of Solvent Models on Tautomeric Preferences
The tautomeric equilibrium between the amine and imine forms of 3-aminopyridazine (B1208633) derivatives, including this compound, is a critical aspect of its chemical behavior and potential biological activity. Computational chemistry provides powerful tools to investigate these tautomeric preferences, with the choice of solvent model significantly influencing the predicted outcomes. Theoretical studies on related heterocyclic systems, such as aminopurines and pyridazin-3(2H)-one, have demonstrated the profound impact of the surrounding medium on the relative stability of tautomers. nih.govresearchgate.netmdpi.comnih.gov
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to approximate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. mdpi.comorientjchem.org DFT (Density Functional Theory) calculations employing the PCM have shown that polar solvents tend to stabilize more polar tautomers. nih.govnih.gov For this compound, the amine tautomer is generally expected to be more stable in the gas phase. However, in polar protic or aprotic solvents, the imine tautomer, which typically possesses a larger dipole moment, could be significantly stabilized, potentially altering the tautomeric equilibrium.
The choice of the implicit solvent model itself can impact the results. While PCM is a popular choice, other models like the Solvation Model based on Density (SMD) might provide different quantitative predictions due to their different parameterization and consideration of various solvent properties beyond the dielectric constant.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture by accounting for specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, explicit water or methanol (B129727) molecules could form hydrogen bonds with the amino group and the ring nitrogens, which would differentially stabilize the amine and imine tautomers. Hybrid models, combining an explicit representation of the first solvation shell with an implicit continuum for the bulk solvent, often offer a balance between accuracy and computational cost. nih.gov
A hypothetical study on this compound could yield results similar to those presented in the following table, which illustrates the expected trend of solvent effects on the relative energy of the imine tautomer compared to the amine tautomer.
| Solvent Model | Solvent | Dielectric Constant (ε) | Relative Energy (ΔE) of Imine Tautomer |
|---|---|---|---|
| Gas Phase | - | 1 | +5.2 |
| PCM | Chloroform | 4.81 | +3.1 |
| PCM | Methanol | 32.7 | +1.5 |
| SMD | Water | 78.4 | +0.8 |
| Explicit (1 water molecule) + PCM | Water | 78.4 | +0.5 |
These hypothetical data suggest that as the polarity of the solvent increases, the energy difference between the amine and imine tautomers decreases, indicating a shift in the equilibrium towards the imine form.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are invaluable computational techniques for predicting and analyzing the interactions between a small molecule, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential binding modes and estimating binding affinities.
Pyridazine derivatives are known to interact with a variety of biological targets, with protein kinases being a prominent class. nih.govnih.govrsc.orgmdpi.com Molecular docking studies on aminopyridazine-based inhibitors have revealed key binding interactions within the ATP-binding site of kinases. nih.gov For a hypothetical docking study of this compound with a protein kinase, the pyridazine scaffold would likely act as a hinge-binder, forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. nih.gov
The following table summarizes the potential interactions of this compound with a hypothetical protein kinase active site, based on common binding modes of similar inhibitors.
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| 3-Amino group (NH2) | Hinge Region Backbone (e.g., Glu) | Hydrogen Bond (Donor) | 2.8 |
| Pyridazine Ring Nitrogen (N1) | Hinge Region Backbone (e.g., Cys) | Hydrogen Bond (Acceptor) | 3.1 |
| 4-Chloro group | Hydrophobic Pocket (e.g., Leu, Val) | Hydrophobic Interaction | 3.5 |
| 5-Chloro group | Solvent Exposed Region | Potential for Halogen Bonding | - |
| Pyridazine Ring | Gatekeeper Residue (e.g., Met) | van der Waals Interaction | 3.8 |
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govresearchgate.netnih.govnih.govyoutube.com For pyridazine-based inhibitors, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. researchgate.net
A common pharmacophore hypothesis for a kinase inhibitor based on the this compound scaffold might consist of:
A hydrogen bond donor feature corresponding to the 3-amino group.
A hydrogen bond acceptor feature from one of the pyridazine ring nitrogens.
A hydrophobic feature representing the dichlorinated edge of the pyridazine ring.
An additional aromatic or hydrophobic feature if other parts of a larger molecule were to occupy adjacent pockets.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govnih.govmdpi.com This allows for the rapid identification of novel compounds that match the pharmacophore and are therefore likely to bind to the target of interest. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.
The table below outlines a typical workflow for a pharmacophore-based virtual screening campaign.
| Step | Description | Objective |
|---|---|---|
| 1. Training Set Selection | A set of known active molecules with diverse structures is chosen. | To provide the basis for generating the pharmacophore model. |
| 2. Pharmacophore Generation | Computational software identifies common chemical features and their spatial arrangement. | To create one or more pharmacophore hypotheses. |
| 3. Model Validation | The ability of the model to distinguish between active and inactive compounds is tested. | To ensure the predictive power of the pharmacophore. |
| 4. Database Screening | The validated pharmacophore is used to search a large database of chemical compounds. | To identify a set of virtual hits that match the pharmacophore. |
| 5. Hit Filtering and Docking | The virtual hits are filtered based on drug-like properties and then docked into the target's active site. | To prioritize the most promising candidates for experimental validation. |
Conformational Analysis and Rotational Dynamics
Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it might adapt its shape upon binding to a biological target. A key aspect of its conformational flexibility is the rotation around the single bond connecting the 3-amino group to the pyridazine ring (C-N bond).
The rotation around this C-N bond is not entirely free due to steric hindrance and electronic effects. The two chlorine atoms on the pyridazine ring can influence the rotational barrier and the preferred dihedral angle of the amino group relative to the ring. Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation, identifying the energy minima (stable conformers) and the transition states (rotational barriers).
For 3-aminopyridazine derivatives, it is expected that the planar or near-planar conformations, where the amino group is coplanar with the pyridazine ring, would be the most stable due to favorable electronic delocalization. However, steric clashes between the amino hydrogens and the adjacent chlorine atom at position 4 could lead to a slightly twisted conformation being the global minimum.
The rotational barrier is the energy required to rotate the amino group from one stable conformation to another. The magnitude of this barrier provides insight into the rigidity of the molecule. A higher rotational barrier suggests that the molecule is more conformationally restricted.
The following table provides hypothetical data from a computational study on the rotational dynamics of the C-N bond in this compound.
| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 0.2 | Near-planar |
| 20° | 0.0 | Global Minimum (Slightly Twisted) |
| 90° | 4.5 | Transition State |
| 180° | 0.5 | Near-planar |
These hypothetical results suggest a relatively low rotational barrier, indicating that the amino group can rotate with some degree of freedom at room temperature, which could be important for its ability to adopt an optimal conformation for binding to a target.
Medicinal and Agrochemical Research Applications of 4,5 Dichloropyridazin 3 Amine Derivatives
Role as Versatile Intermediates in Pharmaceutical Development
The chemical structure of 4,5-Dichloropyridazin-3-amine and related dichloropyridazine compounds makes them highly effective intermediates in the synthesis of fine chemicals for the pharmaceutical industry. google.com.nagoogle.comgoogle.com The presence of reactive chlorine substituents on the pyridazine (B1198779) ring facilitates further derivatization, such as the introduction of additional functional groups through nucleophilic substitution reactions. google.com.nagoogle.com This adaptability allows chemists to generate a broad library of compounds from a single starting scaffold.
The chlorine atom at the C4 position is known to be more reactive than the one at the C5 position, enabling selective and controlled modifications of the molecule. smolecule.com This reactivity is fundamental to its role as a building block. Researchers have utilized dichloropyridazine amine intermediates in the pursuit of novel therapeutics for a range of conditions, including neurodegenerative diseases like Alzheimer's, as well as depression, hypotension, and anxiety. google.comepo.org
Furthermore, the pyridazinone scaffold, accessible from these intermediates, is a core component in the design of various enzyme inhibitors. Derivatives have been investigated for their potential as kinase inhibitors, which are a critical class of drugs in oncology, and for their ability to modulate nicotinic acetylcholine (B1216132) receptors, which are implicated in a variety of neurological disorders. nih.govresearchgate.net The structural versatility of these intermediates allows for the systematic exploration needed to develop new therapeutic agents targeting complex diseases. smolecule.com
Contributions to Agrochemical Design and Synthesis
In addition to their pharmaceutical applications, dichloropyridazine amine compounds are significant intermediates in the agrochemical sector. google.comgoogle.comsmolecule.com The pyridazine core is a well-established feature in many commercial herbicides and pesticides. researchgate.net Patent literature highlights the use of pyridazine amine intermediates in the manufacture of potent agrochemicals.
Specifically, these compounds are precursors for the synthesis of 4-pyrazole-N-pyridazineamide compounds. google.comepo.org This class of molecules has demonstrated significant efficacy in controlling invertebrate pests, making them valuable assets in crop protection. google.comepo.org The ability to readily modify the dichloropyridazine amine structure allows for the fine-tuning of activity, selectivity, and environmental profiles of new agrochemical products. google.com.nagoogle.com
Development of Bioactive Pyridazine Scaffolds
Design and Synthesis of Derivatives with Modulated Biological Activities
The core value of this compound and its analogs lies in their capacity to be chemically transformed into a multitude of derivatives with diverse biological activities. A key synthetic strategy involves the nucleophilic substitution of the chlorine atoms, particularly the more reactive C4-chloro group, with various nucleophiles like amines or thiols. smolecule.com
A notable example is the synthesis of a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. In this work, a related starting material, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, was refluxed with a variety of aliphatic and cyclic amines in the presence of cesium carbonate in acetonitrile. This reaction selectively replaced the C5-chloro group with different amino moieties, yielding a library of new compounds with potential anticancer and antioxidant properties. google.com The yields for these synthesized derivatives were generally high, demonstrating the efficiency of this synthetic approach.
Table 1: Synthesis of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one Derivatives google.com
| Compound ID | Substituted Amine | Yield (%) |
| 4a | Piperidine (B6355638) | 90 |
| 4b | 4-Methylpiperazine | 85 |
| 4c | 4-Ethylpiperazine | 82 |
| 4d | 4-Phenylpiperazine | 78 |
| 4e | Cyclopentylamine (B150401) | 75 |
| 4f | Pyrrolidine | 72 |
| 4g | N,N-Dimethylethylenediamine | 67 |
This synthetic versatility allows for the systematic modulation of the pyridazine scaffold to explore how different functional groups impact biological activity, a cornerstone of modern drug and pesticide discovery.
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically altering the structure of a molecule and observing the corresponding changes in its biological effects, researchers can identify the key chemical features responsible for its potency and selectivity.
For the series of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, SAR studies revealed significant insights into their anticancer and antioxidant activities. google.com In terms of antioxidant potential, the derivative containing a piperidine ring (Compound 4a) at the C5 position showed the highest activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) radical scavenging assays. google.com It outperformed derivatives with substituted piperazines, pyrrolidine, and acyclic amines. google.com
The SAR for cytotoxic activity against various cancer cell lines was more nuanced. For the HEP3BPN11 liver cancer cell line, derivatives with piperidine (4a) and cyclopentylamine (4e) at the C5 position demonstrated higher cytotoxicity than those with other cyclic or acyclic amines. google.com Against the MDA-MB-453 breast cancer cell line, the cyclopentylamine derivative (4e) was the most potent. google.com For the HL-60 leukemia cell line, the N,N-dimethylethylenediamine derivative (4g) exhibited high cytotoxic activity. google.com These findings underscore that the nature of the amino substituent at the C5 position plays a critical role in determining the biological activity profile of the pyridazinone scaffold.
Table 2: Cytotoxicity of Selected Pyridazinone Derivatives (IC₅₀ in µM) google.com
| Compound ID | HEP3BPN11 | MDA-MB-453 | HL-60 |
| 4a (Piperidine) | 51.34 | 80.12 | 87.31 |
| 4e (Cyclopentylamine) | 59.11 | 63.33 | 81.65 |
| 4g (N,N-Dimethylethylenediamine) | 81.23 | 85.45 | 76.33 |
These SAR studies provide a rational basis for the future design of more potent and selective pyridazine-based therapeutic agents.
Mechanistic Insights into Biological Activity and Molecular Interactions of Pyridazine Derivatives
Identification of Molecular Targets and Pathways
The biological activities of pyridazine (B1198779) derivatives stem from their interactions with specific molecular targets, thereby modulating cellular pathways. Research has identified that these compounds can influence pathways involved in cancer, inflammation, and neurotransmission.
Derivatives of 4,5-Dichloropyridazin-3-amine serve as crucial intermediates in the synthesis of compounds targeting a range of biological processes. For instance, the structural core is utilized in developing agents for cancer and inflammatory diseases. nbinno.com The reactivity of the chlorine atoms allows for substitution with various nucleophiles, leading to the creation of diverse chemical libraries for screening against different targets. smolecule.com One key application is in the synthesis of imidazopyridazine derivatives designed as modulators of the GABA A receptor, a critical target in the central nervous system for treating conditions like pain. google.com
Furthermore, a closely related structure, 4,5-dichloropyridazin-3(2H)-one, has been used to develop covalent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). biorxiv.orgnih.gov PRMT5 is an enzyme that plays a central role in cellular processes like gene expression and mRNA splicing and is a target in oncology, particularly for cancers with MTAP-gene deletion. nih.gov The pyridazinone moiety in these inhibitors forms a covalent bond with a cysteine residue at the protein-protein interaction interface, preventing the binding of substrate adaptor proteins necessary for PRMT5's enzymatic activity. biorxiv.orgnih.gov This highlights how the pyridazine framework can be engineered to target specific enzymatic functions and disrupt critical protein-protein interactions within cancer-related pathways.
Enzyme Inhibition Studies (e.g., Aldose Reductase, Carbonic Anhydrase)
Enzyme inhibition is a primary mechanism through which pyridazine derivatives exert their pharmacological effects. Two enzyme families of significant interest are aldose reductase and carbonic anhydrases.
Aldose Reductase Inhibition Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. wu.ac.th Under hyperglycemic conditions, this pathway's hyperactivity contributes to diabetic complications. wu.ac.thplos.org Consequently, aldose reductase inhibitors (ARIs) are a major therapeutic target. plos.orgunipi.it
While direct studies on this compound are not prominent, various pyridazinone derivatives have been synthesized and evaluated for their aldose reductase inhibitory activity. wu.ac.thnih.gov In one study, a series of 4,6-diaryl pyridazinone derivatives bearing a carboxylic acid function were prepared. The N-acetic acid derivative with a chlorine atom on the phenyl ring (Compound 3c) was identified as the most active, with an IC50 value of 1.2 x 10⁻⁵ M against pig lens aldose reductase. nih.gov Molecular docking studies of other pyridazinone derivatives have shown that they can form multiple hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as His110, Tyr48, and Trp111. wu.ac.th
| Compound Class | Specific Derivative | Aldose Reductase Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Diaryl Pyridazinone | N-acetic acid derivative 3c | 1.2 x 10⁻⁵ M | nih.gov |
Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govscbt.comopenaccessjournals.com They are involved in numerous physiological processes, including pH regulation and fluid secretion, making them targets for treating glaucoma, epilepsy, and other conditions. nih.govopenaccessjournals.comdrugs.com The inhibitory mechanism typically involves the binding of molecules, often containing a sulfonamide group, to the zinc ion in the enzyme's active site. scbt.comopenaccessjournals.com While many classes of compounds are known to inhibit CAs, research into pyridazine-based inhibitors continues to explore novel chemical scaffolds for achieving isoform selectivity and desired therapeutic profiles. scbt.comresearchgate.net
Receptor Binding and Ligand Recognition Mechanisms
Beyond enzyme inhibition, pyridazine derivatives are designed to bind to specific receptors, acting as agonists, antagonists, or allosteric modulators.
The versatility of the pyridazine scaffold is evident in its use for creating ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For example, derivatives of 3,5-Dichloropyridazin-4-amine have been used as precursors for imidazopyridazines that modulate the GABA A receptor. google.com These compounds bind to allosteric sites on the receptor, distinct from the endogenous GABA binding site, to either enhance (positive modulation) or decrease (negative modulation) the receptor's response to GABA. google.com
In another area, amino-3,5-dicyanopyridines, which share the aminopyridine core, have been extensively studied as ligands for adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃). mdpi.com Small structural changes to this scaffold can dramatically alter affinity, selectivity, and functional activity, yielding compounds that range from partial agonists to neutral antagonists. Docking studies help rationalize these findings by showing how different substituents interact with specific amino acid residues within the receptor's binding pocket. mdpi.com This demonstrates the principle of ligand recognition, where the specific chemical features of the molecule dictate its binding orientation and interaction strength with the target receptor.
Relationship Between Structural Modifications and Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological efficacy of pyridazine derivatives. These studies systematically alter the chemical structure to identify which molecular features are critical for activity and selectivity.
For pyridazinone-based aldose reductase inhibitors, research has shown that both lipophilicity and the spatial arrangement of the molecule play a crucial role in enzymatic activity. nih.gov The introduction of a carboxylic acid function via an N-acetic acid chain on the pyridazine ring was a key modification that led to potent inhibitors. nih.gov
In the context of anticancer activity, SAR studies on pyridazine derivatives have yielded important insights. For instance, in a series of compounds tested against colon and breast cancer cell lines, the nature of the substituent on the pyridazine ring significantly influenced cytotoxicity. jst.go.jp Replacing a pyrimidine (B1678525) ring in the structure of the known anticancer drug imatinib (B729) with a pyridazine ring and connecting it to an aryl system via an NH group were key design steps. jst.go.jp Further modifications, such as the introduction of a bulky allyl group, were found to increase cytotoxic activity against the HCT-116 colon cancer cell line. jst.go.jp This illustrates how targeted structural modifications can enhance a compound's biological efficacy.
| Compound Series | Structural Modification | Impact on Biological Efficacy | Reference |
|---|---|---|---|
| Diaryl Pyridazinones | Introduction of N-acetic acid moiety | Increased Aldose Reductase inhibition | nih.gov |
| Pyridazine-based Cytotoxic Agents | Addition of a bulky allyl group | Increased cytotoxicity against HCT-116 cells | jst.go.jp |
| Amino-3,5-dicyanopyridines | Variations in substituents on the pyridine (B92270) scaffold | Altered affinity and selectivity for Adenosine Receptors | mdpi.com |
Role of Intermolecular Interactions in Biological Systems
The biological function of this compound and its derivatives is governed by a network of intermolecular interactions with their biological targets. These non-covalent forces, including hydrogen bonds, halogen bonds, and hydrophobic interactions, are critical for molecular recognition and binding stability.
Crystallographic and computational studies provide detailed pictures of these interactions. For the closely related compound 4,5-Dichloropyridazin-3-(2H)-one, X-ray crystallography revealed that intermolecular hydrogen bonds between the N-H group and the carbonyl oxygen (N-H···O) are key to stabilizing the crystal structure. researchgate.net Similarly, analysis of 4-amino-3,5-dichloropyridine (B195902) shows that N-H···N hydrogen bonds, π–π stacking, and halogen–π interactions are all significant in the crystal packing. nih.gov The chlorine atoms, often considered for their electronic effects, also participate directly in these stabilizing interactions. nih.gov
In the context of drug-target binding, these interactions are paramount. Docking studies of pyridazinone inhibitors in the active site of aldose reductase show specific hydrogen bonds with residues like His110 and Tyr48, alongside hydrophobic interactions with Trp111. wu.ac.th For the covalent PRMT5 inhibitors derived from dichloropyridazinone, in addition to the covalent bond, several hydrogen bonds are formed between the compound and residues such as Asn239 and Ser279, further anchoring the inhibitor in place. biorxiv.org These detailed interaction maps are essential for understanding binding affinity and for the rational design of new, more potent, and selective therapeutic agents.
Future Research Directions for 4,5 Dichloropyridazin 3 Amine
Advancements in Sustainable and Scalable Synthetic Methodologies
The traditional synthesis of 4,5-Dichloropyridazin-3-amine often involves multi-step processes that may include harsh chlorinating agents and challenging purification procedures. smolecule.com A primary future objective is the development of more sustainable and scalable synthetic routes.
Future research should prioritize:
Green Chemistry Principles: Shifting away from hazardous reagents like phosphorus oxychloride towards greener chlorination methods. koreascience.krresearchgate.net Exploring alternative starting materials, such as mucochloric acid, could provide a more environmentally benign pathway. cbijournal.com
Process Intensification: The adoption of continuous flow reactors could enhance reaction efficiency, improve safety, and allow for greater scalability compared to traditional batch processing. smolecule.com This approach offers precise control over reaction parameters, potentially leading to higher yields and purity.
Catalytic Routes: Investigating novel catalytic systems for the direct amination of polychlorinated pyridazines could streamline the synthesis. This includes exploring transition-metal-catalyzed amination reactions that offer high selectivity and efficiency under milder conditions.
Recyclable Reagents: The use of reagents that can be recovered and reused, such as the 4,5-dichloropyridazin-3(2H)-one byproduct in certain carbonylation reactions, aligns with the principles of an atom-economical synthesis. thieme-connect.comresearchgate.net
| Methodology | Current Approach | Future Direction | Potential Advantages |
| Starting Material | Pyridazine (B1198779) derivatives, 3,4,5-trichloropyridazine (B3021642). smolecule.comprepchem.com | Mucochloric acid. cbijournal.com | Increased availability, potentially lower cost, and greener starting point. |
| Chlorination | Use of agents like phosphorus oxychloride. koreascience.krresearchgate.net | Development of catalytic or electrocatalytic chlorination methods. | Reduced waste, avoidance of hazardous reagents, milder reaction conditions. |
| Amination | Reaction with ammonia (B1221849) in a sealed tube at high temperatures. prepchem.com | Transition-metal-catalyzed direct amination. | Higher selectivity, lower energy consumption, improved functional group tolerance. |
| Process Scale-Up | Batch processing. smolecule.com | Continuous flow synthesis. | Enhanced safety, better process control, higher throughput, and easier scalability. |
Exploration of Novel Chemical Transformations and Functionalizations
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. The chlorine at the 4-position is generally more reactive than the one at the 5-position, allowing for regioselective functionalization. smolecule.com Future work should aim to expand the synthetic toolbox beyond these known substitutions.
Key areas for exploration include:
Cross-Coupling Reactions: While common for other dichloropyridazines, the systematic application of modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Negishi) to this compound remains an area ripe for investigation. dur.ac.uk These reactions would enable the introduction of a wide array of carbon-based substituents (aryl, alkyl, alkynyl), significantly diversifying the available derivatives.
C-H Activation: Direct C-H functionalization of the pyridazine ring would represent a major advance in synthetic efficiency, allowing for the introduction of new groups without pre-functionalization.
Functionalization of the Amino Group: Beyond simple acylation, exploring a broader range of reactions involving the exocyclic amino group, such as reductive amination, sulfonylation, and urea (B33335) formation, can yield novel compound families. organic-chemistry.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound as a key component could rapidly generate molecular complexity and build diverse compound libraries for screening.
| Transformation Type | Description | Potential Outcome | Relevant Precedent |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids to form C-C bonds. | Synthesis of aryl- or vinyl-substituted pyridazine amines. | Successfully applied to 3,6-dichloropyridazine (B152260). dur.ac.uk |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Selective introduction of diverse secondary amino groups at the C4 or C5 position. | A standard method for functionalizing aryl halides. |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction with terminal alkynes. | Introduction of alkynyl moieties for further elaboration or as part of a final structure. | Widely used for creating C(sp)-C(sp²) bonds. |
| Nitration/Formylation | Electrophilic substitution on the pyridazine ring. | Introduction of nitro or formyl groups for further derivatization. | Demonstrated on the related 4,5-dichloropyridazin-3(2H)-one. koreascience.krresearchgate.net |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational chemistry and experimental studies can provide profound insights into the reactivity and properties of this compound, enabling more rational and predictive synthetic design.
Future research should focus on:
Predictive Modeling: Utilizing Density Functional Theory (DFT) to model reaction pathways and predict the regioselectivity of nucleophilic substitutions and cross-coupling reactions. researchgate.net Computational analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can help identify the most reactive sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Kinetic Studies: Performing detailed kinetic studies on the substitution and functionalization reactions to experimentally validate the proposed mechanisms derived from computational models. researchgate.net This can help in optimizing reaction conditions for desired outcomes.
In Silico Screening: Computationally screening virtual libraries of this compound derivatives against biological targets to prioritize synthetic efforts towards molecules with the highest predicted activity and specificity.
Diversification of Applications in Material Science and Other Emerging Fields
While the primary application of pyridazine derivatives has been in medicinal and agricultural chemistry, the unique structure of this compound suggests potential in other fields. smolecule.commdpi.com
Future avenues for research include:
Polymer Chemistry: Incorporating the pyridazine moiety into polymer backbones as a monomer. The nitrogen atoms and polar C-Cl bonds could enhance properties such as thermal stability, flame retardancy, or chelating ability.
Functional Dyes: The pyridazine ring is a component of some chromophores. Derivatization of this compound could lead to the development of novel dyes with specific photophysical properties for use in sensing, imaging, or as organic light-emitting diode (OLED) materials.
Coordination Chemistry: The adjacent nitrogen atoms of the pyridazine ring can act as a bidentate ligand for metal ions. Synthesizing and studying the coordination complexes of this compound derivatives could lead to new catalysts, magnetic materials, or metal-organic frameworks (MOFs).
Targeted Design of Pyridazine Analogs with Enhanced Specificity and Efficacy
The pyridazine scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. jst.go.jpresearchgate.nettandfonline.com The future of drug design with this compound lies in moving from broad screening to the rational, targeted design of analogs.
Key strategies include:
Structure-Based Drug Design: Using the known three-dimensional structures of therapeutic targets (e.g., protein kinases, dihydrofolate reductase) to design and synthesize this compound analogs that fit precisely into the active site. jst.go.jptandfonline.com This approach aims to maximize potency and minimize off-target effects.
Fragment-Based Drug Discovery: Utilizing this compound as a core fragment and systematically building upon it to develop highly potent and selective inhibitors for specific biological targets.
Bioisosteric Replacement: Replacing key functional groups in existing drugs with pyridazine moieties derived from this compound to improve pharmacokinetic or pharmacodynamic properties. For instance, replacing a pyrimidine (B1678525) ring with a pyridazine ring can alter the molecule's activity and selectivity profile. jst.go.jp
| Target Class | Design Strategy | Example of Desired Outcome | Relevant Research |
| Protein Kinases (e.g., VEGFR) | Design analogs to interact with specific residues in the ATP-binding pocket. | Potent and selective inhibition of tumor angiogenesis. | Pyridazine derivatives have shown potent VEGFR inhibition. jst.go.jp |
| Phosphodiesterases (PDEs) | Synthesize derivatives with substituents that enhance binding to the PDE active site. | Development of new cardiotonic or anti-inflammatory agents. | Pyridazinone analogs are known PDE inhibitors. tandfonline.com |
| Poly (ADP-ribose) polymerase (PARP) | Create analogs that mimic the nicotinamide (B372718) portion of the NAD+ substrate. | Selective inhibitors for cancer therapy, particularly in combination with DNA-damaging agents. | Piperazine-substituted pyridazinones are potent PARP inhibitors. tandfonline.com |
| Microtubules | Design diarylpyridazine derivatives that interfere with tubulin polymerization. | Discovery of novel antimitotic agents for cancer treatment. researchgate.net |
Q & A
Q. What are the established synthetic routes for 4,5-Dichloropyridazin-3-amine, and how are reaction conditions optimized?
The synthesis of this compound typically involves amination of dichloropyridazine precursors. For example, nucleophilic substitution using ammonia or protected amines under controlled temperatures (e.g., 60–100°C) in polar aprotic solvents like DMF or DMSO can yield the target compound. Optimization includes varying equivalents of aminating agents, reaction time, and catalysts (e.g., Pd-based catalysts for cross-coupling reactions, as seen in analogous pyridazine derivatives) . Purity is enhanced via recrystallization or column chromatography.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., H NMR for amine protons, C NMR for aromatic carbons).
- Mass Spectrometry (MS) : For molecular weight verification (theoretical ~163.98 g/mol for CHClN).
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
- Melting Point Analysis : Reported values for analogous dichloropyridazines range from 55–69°C, necessitating calibration with standard references .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Aging Tests : Store samples at 40°C/75% relative humidity for 1–3 months and monitor purity via HPLC.
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the amination of dichloropyridazine precursors?
Side reactions (e.g., over-chlorination or dimerization) are minimized by:
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations predict:
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
Contradictions arise from impurities or polymorphic forms. Solutions include:
- Reproducibility Protocols : Standardize synthesis and purification steps.
- Differential Scanning Calorimetry (DSC) : To identify polymorphs.
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,6-Dichloropyridazin-4-amine, mp 203°C) .
Data Contradiction Analysis
Q. Why do melting points for dichloropyridazine derivatives vary significantly in literature?
Variations stem from:
- Purity Differences : Crude vs. recrystallized products.
- Isomeric Contamination : e.g., 2,5- vs. 3,6-dichloro isomers.
- Measurement Techniques : Open vs. closed capillary methods.
- Reference Standards : Use NIST-traceable standards for calibration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
